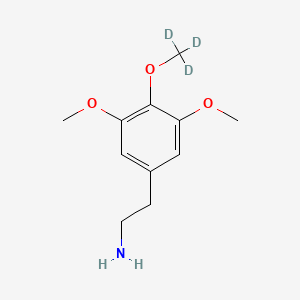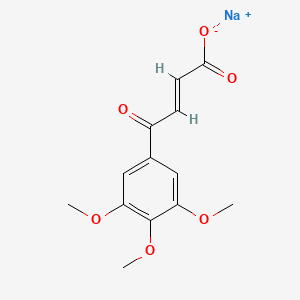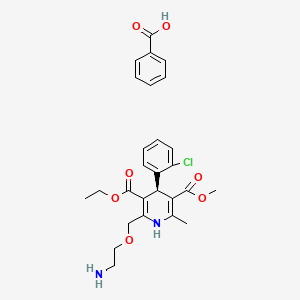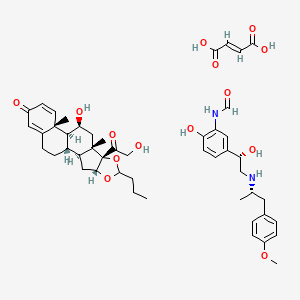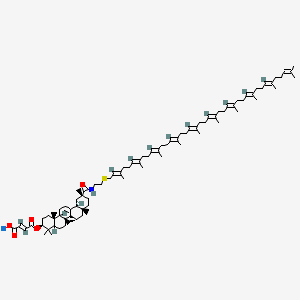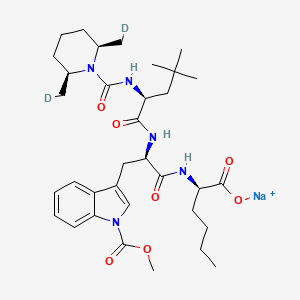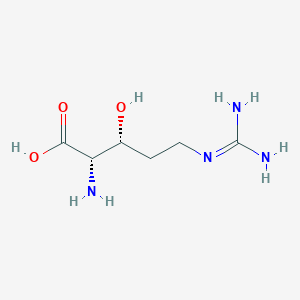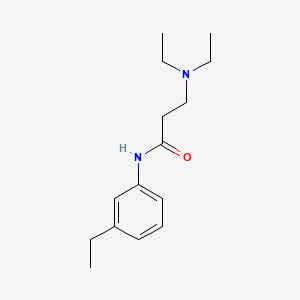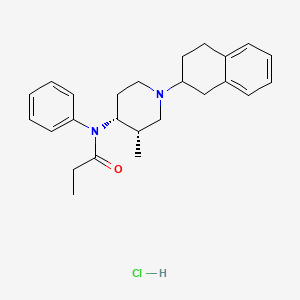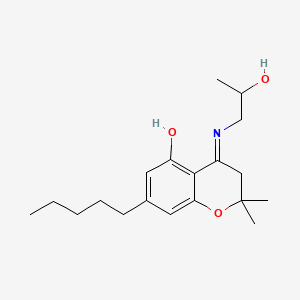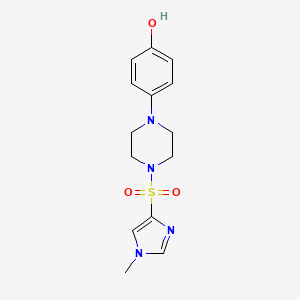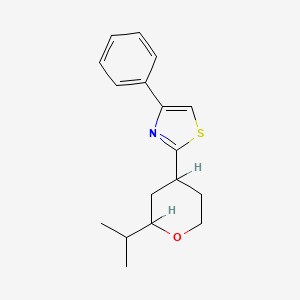
2-(2-Isopropyltetrahydro-2H-pyran-4-yl)-4-phenylthiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Isopropyltetrahydro-2H-pyran-4-yl)-4-phenylthiazole is a complex organic compound that features a tetrahydropyran ring and a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Isopropyltetrahydro-2H-pyran-4-yl)-4-phenylthiazole typically involves the condensation of 2-isopropyl-4-(3-methylbutyl)tetrahydropyran-4-yl]ethylamine with aromatic aldehydes, followed by reduction . The reaction conditions often include the use of acetyl chloride, succinic anhydride, and phthalic anhydride to produce the corresponding acetamides, succinimide, and phthalimide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Isopropyltetrahydro-2H-pyran-4-yl)-4-phenylthiazole can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include acetyl chloride, succinic anhydride, and phthalic anhydride . The conditions for these reactions typically involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include acetamides, succinimide, and phthalimide .
Applications De Recherche Scientifique
2-(2-Isopropyltetrahydro-2H-pyran-4-yl)-4-phenylthiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It may be explored for its potential therapeutic properties.
Industry: It can be used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 2-(2-Isopropyltetrahydro-2H-pyran-4-yl)-4-phenylthiazole involves its interaction with specific molecular targets and pathways
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Isopropyl-4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)-1-morpholinoethan-1-one
- [2-Isopropyl-4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl]acetonitrile
Uniqueness
2-(2-Isopropyltetrahydro-2H-pyran-4-yl)-4-phenylthiazole is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in scientific research and industry.
Propriétés
Numéro CAS |
84125-35-9 |
|---|---|
Formule moléculaire |
C17H21NOS |
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
4-phenyl-2-(2-propan-2-yloxan-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C17H21NOS/c1-12(2)16-10-14(8-9-19-16)17-18-15(11-20-17)13-6-4-3-5-7-13/h3-7,11-12,14,16H,8-10H2,1-2H3 |
Clé InChI |
YHRWMLAOIDLCPQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CC(CCO1)C2=NC(=CS2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


